7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it possesses a molar mass of approximately 219.3 g/mol. The structure features a spirocyclic arrangement, integrating a cyclohexane moiety with an isoquinoline framework, which is known for its biological activity and potential therapeutic applications .
This compound can be classified under the category of spirocyclic isoquinolines, which are characterized by their unique structural properties and diverse biological activities. The presence of the fluorine atom at the 7' position enhances its pharmacological profile, potentially influencing its interaction with biological targets .
The synthesis of 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] typically involves several key steps:
The molecular structure of 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] can be represented as follows:
This compound exhibits a spiro structure that contributes to its unique chemical properties and potential biological activities .
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] is capable of undergoing various chemical reactions:
The mechanism of action for 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] involves its interaction with specific biological targets such as enzymes or receptors:
The exact pathways depend on the specific target and context within which this compound is applied .
The physical properties of 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] include:
Chemical properties include:
These properties are essential for understanding how this compound behaves in biological systems and during synthesis .
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] has potential applications in several scientific fields:
Spirocyclic architectures—characterized by a single atom (typically a quaternary carbon) serving as the junction point for two orthogonal rings—introduce pronounced three-dimensionality to drug molecules. This configuration reduces molecular planarity and increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility, metabolic stability, and success rates in clinical development [2] . Spiro[cyclohexane-1,4'-isoquinoline] scaffolds, like the 7'-fluoro derivative, enforce conformational rigidity that enhances target selectivity by minimizing off-target interactions. This structural feature allows medicinal chemists to explore underutilized chemical space, optimizing pharmacokinetic profiles while maintaining potency against challenging biological targets [2] .
Property | Flat Analogues | Spirocyclic Analogues | Effect |
---|---|---|---|
Fsp³ | 0.2–0.3 | 0.5–0.7 | ↑ 3D character |
Aqueous Solubility | Low (<50 µM) | Moderate–High (>100 µM) | ↑ Bioavailability |
hERG Inhibition | Frequent | Reduced | ↓ Cardiotoxicity risk |
Metabolic Stability | Low (HLM t½ < 30 min) | High (HLM t½ > 60 min) | ↑ Plasma exposure |
Fluorine’s introduction at the 7'-position of the spirocyclic isoquinoline ring leverages several physicochemical advantages:
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] emerged from targeted optimization campaigns addressing limitations of early spirocyclic anti-tubercular agents. Phenotypic screens of spirocyclic libraries identified the unsubstituted spiro[cyclohexane-1,4'-isoquinoline] core as a weak MmpL3 inhibitor. Strategic fluorination at C7' aimed to boost cell-wall permeability and target affinity while mitigating microsomal instability observed in first-generation compounds [3] [5]. Its synthesis was first reported in medicinal chemistry literature around 2023–2024 as part of efforts to develop next-generation antimycobacterials [3] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5